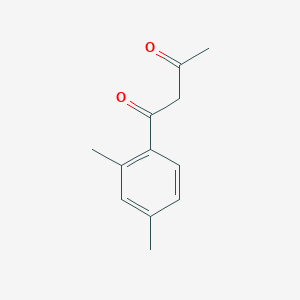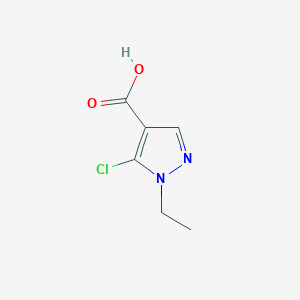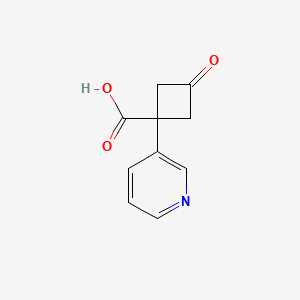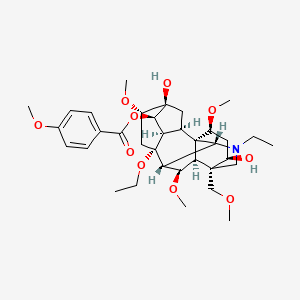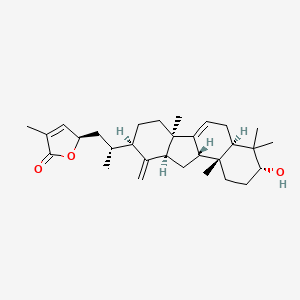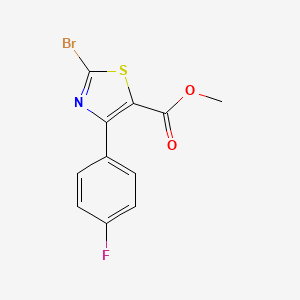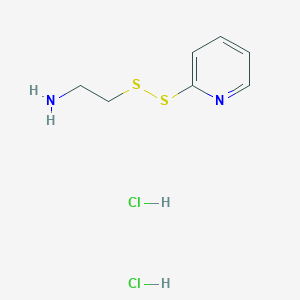
S-(2-Pyridylthio)cysteaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Pyridylthio)cysteaminedihydrochloride is a chemical compound with the molecular formula C7H11ClN2S2. This compound is primarily used as a cleavable cross-linking reagent in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Pyridylthio)cysteaminedihydrochloride involves the reaction of 2-mercaptoethylamine with 2,2’-dipyridyl disulfide. The reaction typically occurs in an inert atmosphere at room temperature . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Pyridylthio)cysteaminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: The compound can participate in substitution reactions where the pyridylthio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield disulfide-linked products, while reduction reactions yield free thiol groups .
Applications De Recherche Scientifique
S-(2-Pyridylthio)cysteaminedihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-(2-Pyridylthio)cysteaminedihydrochloride involves the formation and cleavage of disulfide bonds. The compound can form reversible disulfide bonds with thiol groups in proteins and other molecules. This property makes it useful for studying dynamic biological processes and creating cleavable drug conjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another cleavable cross-linking reagent used in similar applications.
Dithiobis(succinimidyl propionate) (DSP): A disulfide-containing cross-linker used for reversible protein conjugation.
Uniqueness
S-(2-Pyridylthio)cysteaminedihydrochloride is unique due to its specific structure, which allows for the formation of stable yet cleavable disulfide bonds. This property makes it particularly useful in applications requiring reversible modifications .
Propriétés
Formule moléculaire |
C7H12Cl2N2S2 |
|---|---|
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
2-(pyridin-2-yldisulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S2.2ClH/c8-4-6-10-11-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |
Clé InChI |
LPBVKKCECPZCPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








